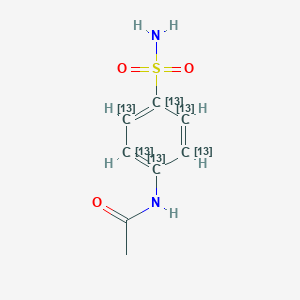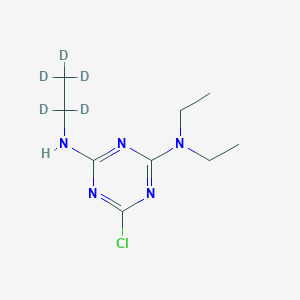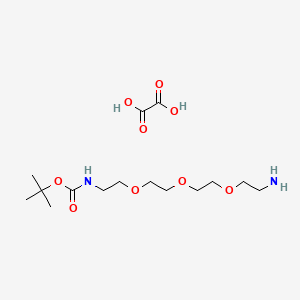![molecular formula C27H26N2O4S B12056469 2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C27H26N2O4S , belongs to the class of oxadiazole derivatives It features a combination of aromatic rings, heterocyclic moieties, and a ketone functional group
Preparation Methods
Synthetic Routes::
Trans-thiylation from 2-(5H)-furanone bis-thioether: A novel chiral fused bicyclic sulfur heterocycle is synthesized by trans-thiylation of the 2-(5H)-furanone bis-thioether using propane-1,3-dithiol.
- The specific reaction conditions for this transformation are not widely documented, but further research is needed to explore optimal parameters.
- Information on large-scale industrial production methods is limited, as this compound is primarily studied in research settings.
Chemical Reactions Analysis
Reactivity::
Oxidation: The ketone group can undergo oxidation reactions.
Substitution: The aromatic rings are susceptible to electrophilic substitution.
Reduction: Reduction of the oxadiazole ring may yield interesting derivatives.
Oxidation: Common oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Oxidation: Ketone to carboxylic acid or alcohol.
- Substitution: Various aryl-substituted derivatives.
- Reduction: Reduced oxadiazole ring products.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: As a building block for functional materials.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H26N2O4S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C27H26N2O4S/c1-18(2)23-14-9-19(3)15-25(23)31-17-26-28-29(27(34)33-26)16-24(30)20-10-12-22(13-11-20)32-21-7-5-4-6-8-21/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
FZAAIXYVNCGULI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


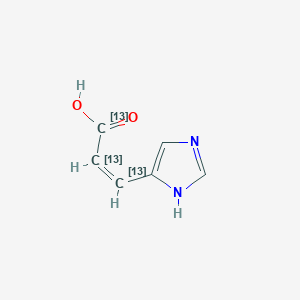
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)

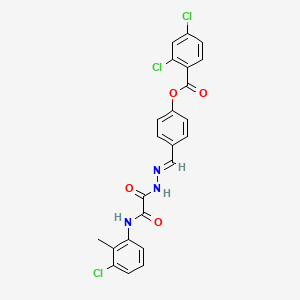
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
